9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one is an organic compound with the molecular formula C18H34O2 and a molecular weight of 282.461 g/mol It is characterized by a butyl group, a hydroxy group, and a methyl group attached to a tridecene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tridecene derivative.
Hydroxy Group Introduction: The hydroxy group can be introduced through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Butyl Group Addition: The butyl group can be added via alkylation reactions using butyl halides in the presence of a strong base like sodium hydride (NaH).
Methyl Group Addition: The methyl group can be introduced through methylation reactions using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of alkyl halides or other substituted compounds
Scientific Research Applications
9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one
- 9-Hydroxy-6-(4-methoxy-phenyl)-[1,3]dioxolo[4,5-g]chromen-8-one
- 9-Hydroxy-6-(4-methylsulfanyl-phenyl)-2,3,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-5-one
Uniqueness
9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one is unique due to its specific combination of functional groups and structural features. The presence of the butyl, hydroxy, and methyl groups on the tridecene backbone imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
651303-27-4 |
---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
9-butyl-9-hydroxy-7-methyltridec-6-en-4-one |
InChI |
InChI=1S/C18H34O2/c1-5-8-13-18(20,14-9-6-2)15-16(4)11-12-17(19)10-7-3/h11,20H,5-10,12-15H2,1-4H3 |
InChI Key |
BMVHTHMOEZVPPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CC(=CCC(=O)CCC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.